molecular formula C24H30N4O4 B2369873 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide CAS No. 1170210-78-2

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide

Cat. No.: B2369873
CAS No.: 1170210-78-2
M. Wt: 438.528
InChI Key: HMQMHGOYQWUMHV-UHFFFAOYSA-N
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Description

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide is a complex organic compound that features a benzamide core with cyclopentanecarboxamido and ethoxyphenylureido substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyclopentanecarboxamido group through an amide coupling reaction. The ethoxyphenylureido group can be introduced via a urea formation reaction, where an isocyanate reacts with an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the benzamide core, while reduction could produce amine derivatives .

Scientific Research Applications

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide include other benzamide derivatives and urea-containing compounds. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-[(4-ethoxyphenyl)carbamoylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-2-32-21-13-11-20(12-14-21)28-24(31)26-16-15-25-22(29)18-7-9-19(10-8-18)27-23(30)17-5-3-4-6-17/h7-14,17H,2-6,15-16H2,1H3,(H,25,29)(H,27,30)(H2,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQMHGOYQWUMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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